molecular formula C18H17F3N4OS2 B2398378 N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1396711-65-1

N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2398378
CAS No.: 1396711-65-1
M. Wt: 426.48
InChI Key: ZCOANSJRTVTINJ-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmacologically privileged scaffolds: a benzothiazole core and a piperazine ring. The benzothiazole moiety is a common feature in compounds with a wide range of bioactivities. Recent research has highlighted benzothiazole derivatives for their potent anti-tubercular properties, often targeting enzymes like DprE1 in Mycobacterium tuberculosis . Furthermore, benzothiazole motifs have been strategically used in the design of novel neuronal nitric oxide synthase (nNOS) inhibitors , demonstrating neuroprotective effects in preclinical models, such as those for Parkinson's disease . The piperazine ring, on the other hand, is one of the most frequently used heterocycles in FDA-approved drugs and bioactive molecules . It is highly valued for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, and serves as a versatile scaffold to optimally position pharmacophoric groups for interaction with biological targets . The presence of a piperazine carboxamide linker in this compound offers conformational flexibility and opportunities for hydrogen bonding. This combination of a 4-(trifluoromethyl)benzo[d]thiazol-2-yl group linked to a piperazine-1-carboxamide, which is further functionalized with a thiophen-2-ylmethyl group, makes this compound a valuable chemical tool for researchers. It is intended for use in various biochemical assays, including target identification, mechanism of action studies, and high-throughput screening campaigns to develop new therapeutic agents for conditions ranging from infectious diseases to neurological disorders. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS2/c19-18(20,21)13-4-1-5-14-15(13)23-17(28-14)25-8-6-24(7-9-25)16(26)22-11-12-3-2-10-27-12/h1-5,10H,6-9,11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOANSJRTVTINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F3N3OS2C_{16}H_{14}F_3N_3OS_2 with a molecular weight of 385.4 g/mol. The compound features a piperazine core substituted with a thiophenyl group and a trifluoromethyl benzo[d]thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄F₃N₃OS₂
Molecular Weight385.4 g/mol
CAS Number1396748-16-5

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of similar compounds in the piperazine class. For instance, a related compound demonstrated significant inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection in models of Parkinson's disease. The compound exhibited a binding affinity with nNOS, showing a ΔG value of -9.0 kcal/mol, indicating strong interaction at the molecular level .

In vivo studies using 6-hydroxydopamine (6-OHDA) induced rat models revealed that treatment with this class of compounds resulted in improved motor functions and modulation of neurotransmitter levels, including increased dopamine and decreased glutamate .

Antitumor Activity

Compounds bearing the thiazole moiety have been extensively studied for their antitumor properties. In vitro assays have shown that thiazole derivatives can induce apoptosis in various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity by affecting the electronic properties of the molecule .

A study reported that thiazole-containing compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant potential as anticancer agents .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Research on related benzothiazole derivatives has shown promising results against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in current antibiotic development efforts .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A specific study investigated the neuroprotective effects of a piperazine derivative similar to this compound in a rat model of Parkinson's disease. The compound was administered post-lesioning, and results indicated significant recovery in both motor and cognitive functions compared to control groups. This was attributed to its ability to modulate nitric oxide levels and enhance dopaminergic signaling .

Case Study 2: Anticancer Efficacy

In another study focusing on thiazole derivatives, compounds were screened against various cancer cell lines. One derivative showed remarkable activity with an IC50 value of 1.61 µg/mL against HT-29 colon cancer cells. Structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced cytotoxic effects, emphasizing the importance of substituents like trifluoromethyl groups for enhancing potency .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide exhibit promising anticancer properties. For instance, a related compound demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that modifications in the chemical structure can enhance the anticancer activity of piperazine derivatives .

Neuroprotective Effects

A study focusing on neuronal nitric oxide synthase (nNOS) inhibitors highlighted the neuroprotective potential of piperazine derivatives. The compound N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide, closely related to the target compound, showed significant binding affinity with nNOS, indicating its potential for treating neurodegenerative diseases such as Parkinson's disease (PD). In vivo studies demonstrated improvements in motor functions in animal models treated with this compound, suggesting that similar derivatives could be explored for therapeutic applications .

Inhibition of Nitric Oxide Synthase

The ability of compounds like this compound to inhibit nNOS is crucial for their neuropharmacological applications. In vitro assays revealed that certain derivatives exhibited selective inhibition of nNOS over endothelial and inducible NOS, which is vital for minimizing side effects while maximizing therapeutic benefits .

Behavioral Studies in Animal Models

Behavioral assessments in rodent models have shown that treatment with nNOS inhibitors leads to enhanced cognitive functions and reduced neuroinflammation. Such studies provide a foundation for further exploration of this compound as a candidate for managing neurodegenerative disorders .

Data Tables

Compound Target Activity IC50 (µM) Reference
N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamidenNOSInhibition66.73 ± 1.51
Related Piperazine DerivativeCancer Cell LinesCytotoxicityVaries by cell line
Compound 18 (similar structure)NeuroprotectionImprovement in motor functionsNot specified

Case Study 1: Neuroprotective Effects in Parkinson’s Disease Models

In a study involving 6-hydroxydopamine (6-OHDA)-induced rat models of Parkinson's disease, treatment with a piperazine derivative led to significant improvements in both motor and non-motor functions. The treated rats exhibited increased dopamine levels and decreased glutamate concentrations, demonstrating the potential for compounds like this compound to serve as effective neuroprotective agents .

Case Study 2: Anticancer Properties

A series of piperazine derivatives were evaluated for their anticancer activity against various human cancer cell lines. The results indicated that structural modifications could enhance cytotoxic effects, suggesting a pathway for developing new cancer therapies based on the core structure of this compound .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Key Structural Differences Among Analogues
Compound Name / ID Core Scaffold Key Substituents Reference
Target Compound Benzo[d]thiazole-piperazine Thiophen-2-ylmethyl, CF₃-benzothiazole -
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Quinazolinone-piperazine 4-Fluorophenyl, 4-oxo-quinazolinyl
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) Tetrahydronaphthalene-piperazine 4-Fluorophenyl, 4-methylpiperazinyl
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Piperazine-thiophene Chloro-nitrophenyl, thiophene carboxamide

Key Observations :

  • Unlike compound 43, which has a 4-methylpiperazinyl group, the target compound’s unmodified piperazine may offer greater flexibility for target engagement .
  • The thiophen-2-ylmethyl substituent is shared with compound , but the latter’s chloro-nitroaryl group introduces steric and electronic differences impacting solubility and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound A3 (Quinazolinone) Compound 43 Compound
Melting Point Not reported 196.5–197.8°C Not reported Not reported
Solubility Likely low (CF₃ group) Moderate (polar substituents) High (fluorophenyl, HPLC 95.5%) Low (chloro-nitro group)
pKa (Predicted) ~9.8 (similar to ) ~9.5–10.0 ~8.5–9.0 9.80±0.70
LogP High (CF₃, benzothiazole) Moderate Moderate High (chloro-nitro group)

Key Observations :

  • The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to A3’s fluorophenyl or compound 43’s polar substituents but improves membrane permeability .
  • The predicted pKa (~9.8) aligns with compound , suggesting comparable ionization under physiological conditions .

Key Challenges :

  • The trifluoromethylbenzothiazole moiety may introduce steric hindrance, reducing yields compared to simpler aryl systems (e.g., A3).

Computational Insights :

  • Docking studies (e.g., GOLD ) could predict the target compound’s binding mode to kinases or GPCRs, leveraging its flexible piperazine and rigid benzothiazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide, and how is purity ensured?

  • Methodology : The synthesis typically involves multi-step reactions starting with benzo[d]thiazole ring formation, followed by trifluoromethyl group introduction, piperazine coupling, and thiophenemethyl carboxamide attachment. Key steps include:

  • Cyclocondensation : Use of 2-aminothiophenol derivatives with trifluoromethyl-substituted carbonyl compounds under reflux in ethanol or DMF .
  • Piperazine coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF at 0–25°C .
  • Purity control : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Techniques :

  • NMR spectroscopy : 1H^1 \text{H} NMR (400–600 MHz) identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperazine protons at δ 3.2–3.8 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks and fragments (e.g., [M+H]+^+ at m/z ~495) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Q. What in vitro assays are used to evaluate its antimicrobial and anticancer activity?

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values, with cisplatin as a positive control .

Advanced Research Questions

Q. How can synthetic yields be optimized using design of experiments (DoE)?

  • Approach :

  • Factor screening : Vary reaction temperature, solvent polarity (DMF vs. THF), and stoichiometry of coupling agents using Plackett-Burman design .
  • Response surface modeling : Central composite design (CCD) to optimize time (12–48 hr) and catalyst loading (e.g., 1–5 mol% Pd for Suzuki couplings) .
  • Case study : shows yields improved from 6% to 39% by adjusting amine coupling partners and solvent systems .

Q. How to resolve contradictions in biological activity data across studies?

  • Strategies :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell density, serum concentration) to minimize variability .
  • Target profiling : Use kinome-wide screening or thermal shift assays to identify off-target interactions that may explain discrepancies .
  • Meta-analysis : Compare data from structurally analogous compounds (e.g., ’s thiazole derivatives) to contextualize activity trends .

Q. What computational and experimental methods elucidate its mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin (docking scores ≤-8.0 kcal/mol suggest strong binding) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) to purified enzymes (e.g., topoisomerase II) .
  • Gene expression profiling : RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers BAX/BCL-2) .

Q. How to establish structure-activity relationships (SAR) for analogs?

  • Modifications :

  • Benzo[d]thiazole substitution : Replace trifluoromethyl with nitro or cyano groups to assess electron-withdrawing effects on potency .
  • Piperazine ring variation : Test morpholine or thiomorpholine analogs for altered pharmacokinetics .
    • Data analysis : Correlate logP (from HPLC) and IC50_{50} values using Hansch analysis to quantify hydrophobicity-activity relationships .

Q. What strategies improve metabolic stability in preclinical studies?

  • In vitro assays :

  • Liver microsomes : Incubate with human/rat microsomes and NADPH to measure half-life (t1/2t_{1/2}) and identify metabolic hot spots (e.g., piperazine N-oxidation) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic substrates .
    • Structural tweaks : Introduce deuterium at labile C-H bonds or methyl groups to block oxidation .

Methodological Notes

  • Contradictory evidence : While emphasizes antimicrobial activity, highlights anticancer targets. Cross-validation using orthogonal assays (e.g., transcriptomics + SPR) is critical.
  • Advanced characterization : For enantiomeric purity, use chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) if the compound has stereocenters .

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